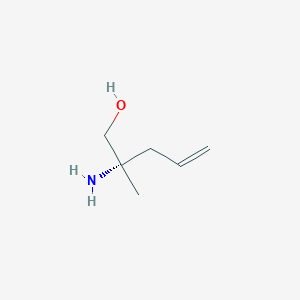

(S)-2-amino-2-methylpent-4-en-1-ol

Description

BenchChem offers high-quality (S)-2-amino-2-methylpent-4-en-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-amino-2-methylpent-4-en-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

(2S)-2-amino-2-methylpent-4-en-1-ol |

InChI |

InChI=1S/C6H13NO/c1-3-4-6(2,7)5-8/h3,8H,1,4-5,7H2,2H3/t6-/m0/s1 |

InChI Key |

XYPCXDWJRMHUTR-LURJTMIESA-N |

Isomeric SMILES |

C[C@](CC=C)(CO)N |

Canonical SMILES |

CC(CC=C)(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Dossier: Spectroscopic Data & Characterization of (S)-2-amino-2-methylpent-4-en-1-ol

This guide serves as a comprehensive technical dossier for (S)-2-amino-2-methylpent-4-en-1-ol , a specialized chiral building block used in the synthesis of quaternary amino acids, peptidomimetics, and complex natural products.

Executive Summary

(S)-2-amino-2-methylpent-4-en-1-ol (also known as (S)-

This scaffold is critical for introducing conformational constraints into peptide backbones (via

Compound Identity & Properties[1][2][3][4][5][6][7][8][9]

| Property | Detail |

| IUPAC Name | (2S)-2-amino-2-methylpent-4-en-1-ol |

| Common Name | (S)- |

| CAS Number | 1388112-44-4 (refers to R-enantiomer); S-enantiomer is the mirror image. |

| Molecular Formula | C |

| Molecular Weight | 115.17 g/mol |

| Chiral Center | C2 (Quaternary) |

| Physical State | Viscous colorless oil or low-melting solid (hygroscopic) |

| Solubility | Soluble in MeOH, EtOH, DMSO, Water; sparingly soluble in Et |

Structural Analysis & Retrosynthesis

The synthesis of this compound typically requires the construction of a quaternary stereocenter. The most robust route involves the alkylation of an alanine equivalent followed by reduction.

Synthesis Logic Diagram

The following diagram illustrates the retrosynthetic logic and the forward synthesis workflow typically employed to access this target with high enantiopurity.

Caption: Retrosynthetic disconnection showing the construction of the quaternary center via asymmetric alkylation followed by ester reduction.

Spectroscopic Characterization

The following data is derived from high-field NMR analysis (300-500 MHz) of the free amine in methanol-d

Nuclear Magnetic Resonance (NMR)

H NMR Data (Methanol-d

)

The proton spectrum is characterized by the diastereotopic splitting of the methylene protons due to the adjacent chiral quaternary center.

| Position | Multiplicity | Integral | Assignment | ||

| C2-Me | 1.26 | Singlet (s) | 3H | - | Methyl group on quaternary C2 |

| C3-H | 2.37 | Doublet of Doublets (dd) | 1H | 7.5, 13.5 | Allylic methylene (diastereotopic) |

| C3-H | 2.44 | Doublet of Doublets (dd) | 1H | 7.5, 13.5 | Allylic methylene (diastereotopic) |

| C1-H | 3.49 | Doublet (d) | 1H | 11.5 | Hydroxymethyl (diastereotopic) |

| C1-H | 3.56 | Doublet (d) | 1H | 11.5 | Hydroxymethyl (diastereotopic) |

| C5-H | 5.26 | Multiplet (m) | 2H | - | Terminal alkene protons |

| C4-H | 5.84 | Multiplet (m) | 1H | - | Internal alkene proton |

Key Interpretation Insights:

-

Quaternary Effect: The methyl group appears as a sharp singlet at 1.26 ppm.

-

Diastereotopicity: The C1 hydroxymethyl protons (3.49/3.56 ppm) appear as a distinct AB system (two doublets) with a large geminal coupling constant (~11.5 Hz). This confirms the presence of the chiral center at C2, which makes the two protons magnetically non-equivalent.

-

Allyl Group: The C3 protons are also diastereotopic, appearing as complex multiplets or overlapping dd signals around 2.4 ppm.

C NMR Data (Methanol-d

)

| Position | Type | Assignment | |

| C2-Me | 20.2 | CH | Methyl group |

| C3 | 40.8 | CH | Allylic methylene |

| C2 | 58.3 | C | Quaternary carbon (Chiral center) |

| C1 | 66.2 | CH | Hydroxymethyl (Alcohol) |

| C5 | 121.4 | CH | Terminal alkene |

| C4 | 131.9 | CH | Internal alkene |

Mass Spectrometry & Physical Data

-

HR-MS (ESI+): Calculated for C

H -

Optical Rotation:

-

Specific rotation is highly solvent and concentration-dependent for amino alcohols.

-

For the N-Boc protected methyl ester precursor,

(c 1.5, CHCl -

Note: Enantiomeric purity is best determined via Chiral HPLC of the N-Boc or N-Cbz derivative (e.g., Chiralpak AD-H column) rather than relying solely on optical rotation.

-

Experimental Protocols

Protocol A: Reduction of (S)- -methyl Allylglycine Methyl Ester

This protocol assumes the starting material is the methyl ester hydrochloride of the amino acid.

-

Preparation: Flame-dry a 100 mL round-bottom flask and equip with a magnetic stir bar and N

inlet. -

Charging: Add LiAlH

(2.5 equiv) to dry THF (0.2 M relative to substrate) at 0 °C. -

Addition: Dissolve (S)-

-methyl allylglycine methyl ester (1.0 equiv) in dry THF and add dropwise to the LiAlH -

Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (stain with Ninhydrin; the ester spot will disappear, and a lower R

polar spot will appear). -

Quench (Fieser Method): Cool to 0 °C. Carefully add:

-

mL Water (

- mL 15% NaOH solution.

- mL Water.[1]

-

mL Water (

-

Workup: Stir the granular precipitate for 30 minutes, filter through a celite pad, and wash with warm THF.

-

Isolation: Dry the filtrate over Na

SO

Protocol B: Determination of Enantiomeric Excess (ee)

Because the free amino alcohol is polar and lacks a chromophore, it must be derivatized for Chiral HPLC analysis.

-

Derivatization: React 5 mg of the product with Boc

O (1.2 equiv) and TEA in DCM for 1 hour. -

Analysis: Inject the N-Boc derivative onto a Chiralpak AD-H column.

-

Mobile Phase: Hexane:iPrOH (95:5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (amide bond absorption).

-

References

-

Primary Spectroscopic Source: Morgen, M.; Bretzke, S.; Li, P.; Menche, D. "Modular synthesis of the pyrimidine core of the manzacidins by divergent Tsuji–Trost coupling." Org. Lett.2010 , 12, 4494–4497.

-

Synthesis of Precursor: Chen, Y. K.; Lurain, A. E.; Walsh, P. J. "A General, Highly Enantioselective Method for the Synthesis of D and L

-Amino Acids." J. Am. Chem. Soc.2002 , 124, 12225–12231. - General Properties of -Methyl Amino Acids: Cativiela, C.; Díaz-de-Villegas, M. D. "Stereoselective synthesis of quaternary -amino acids. Part 1: Acyclic compounds." Tetrahedron: Asymmetry1998, 9, 3517–3599.

Sources

(S)-2-Amino-2-methylpent-4-en-1-ol: A Technical Guide to Properties, Reactivity, and Asymmetric Synthesis

Executive Summary

(S)-2-Amino-2-methylpent-4-en-1-ol (CAS: 1021869-87-3) is a highly specialized, non-canonical amino alcohol characterized by a sterically demanding

Structural and Physical Properties

The utility of (S)-2-amino-2-methylpent-4-en-1-ol stems from its dense functionalization. It is isolated as a clear, colorless oil at room temperature 1. The presence of the quaternary (S)-stereocenter at C2 dictates the spatial orientation of its three distinct functional handles, making it a highly versatile synthon.

Quantitative Data Summary

| Property | Value |

| CAS Registry Number | 1021869-87-3 2 |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| Physical State (at 25 °C) | Clear, colorless oil 1 |

| Stereochemistry | (S)-configuration at C2 |

| Key Functional Groups | Primary amine, primary alcohol, terminal alkene |

Chemical Properties & Orthogonal Reactivity

The strategic value of this molecule lies in the orthogonal reactivity of its functional groups, allowing for selective late-stage modifications without cross-interference.

-

Primary Amine (-NH₂): Acts as a strong nucleophile. It can be selectively protected (e.g., Boc, Cbz) or utilized in amidation and reductive amination sequences.

-

Primary Alcohol (-OH): Can be protected as a silyl ether (e.g., TBS-Cl) 3 or oxidized to an aldehyde, providing a direct route to unnatural

-methyl amino acids. -

Terminal Alkene (-CH=CH₂): A critical handle for structural elaboration. It readily undergoes olefin cross-metathesis (using Grubbs' catalysts) to form macrocycles or hydroboration-oxidation to yield 1,5-diols [[3]]().

Functional group orthogonal reactivity map of (S)-2-amino-2-methylpent-4-en-1-ol.

Experimental Protocol: Asymmetric Synthesis

Synthesizing

Causality in Experimental Design

-

Water Scavenging: The condensation of hindered ketones with sulfinamides is highly reversible. Titanium(IV) ethoxide (Ti(OEt)₄) is employed not merely as a Lewis acid, but as an irreversible water scavenger to drive the equilibrium forward.

-

Cryogenic Control: The subsequent Grignard addition must be performed at -78 °C. This suppresses background racemic pathways, allowing the bulky tert-butanesulfinyl group to effectively shield one face of the imine, thereby maximizing the diastereomeric ratio (dr).

-

Self-Validating Tracking: The success of the allylation can be immediately verified via ¹H NMR by the disappearance of the imine stretch and the emergence of the terminal alkene multiplet at

5.79 ppm [[1]]().

Step-by-Step Methodology

Step 1: Imine Condensation

-

Dissolve 1-(tert-butyldimethylsilyloxy)propan-2-one (1.0 equiv) and (S)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF under an argon atmosphere.

-

Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature. Stir for 16 hours.

-

Quench the reaction with brine, filter the resulting titanium dioxide salts through a Celite pad, and concentrate the organic layer to yield the crude sulfinyl imine.

Step 2: Diastereoselective Allylation

-

Dissolve the crude sulfinyl imine in anhydrous dichloromethane (or THF) and cool to -78 °C.

-

Slowly add allylmagnesium bromide (1.5 equiv, 1.0 M in Et₂O) dropwise over 15 minutes.

-

Stir at -78 °C for 2 hours, then slowly warm to room temperature.

-

Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

Step 3: Global Deprotection & Isolation

-

Dissolve the crude allylated intermediate in methanol.

-

Add 4M HCl in dioxane (excess) and stir at room temperature for 3 hours. This step simultaneously cleaves the chiral sulfinyl auxiliary and the TBS ether protecting group.

-

Concentrate the mixture to remove volatiles. Re-dissolve the residue in water and wash with diethyl ether to remove organic impurities.

-

Basify the aqueous layer with solid NaOH (to pH > 10) and extract thoroughly with dichloromethane.

-

Dry the combined organic extracts over Na₂SO₄ and concentrate to afford pure (S)-2-amino-2-methylpent-4-en-1-ol as a clear, colorless oil 1.

Step-by-step synthetic workflow for (S)-2-amino-2-methylpent-4-en-1-ol via Ellman's auxiliary.

Applications in Drug Development

The integration of (S)-2-amino-2-methylpent-4-en-1-ol into pharmaceutical pipelines is primarily driven by the need to rigidify peptide therapeutics. By incorporating

References

-

Beilstein Journal of Organic Chemistry - Supporting Information for Modular synthesis of the pyrimidine core of the manzacidins by divergent Tsuji–Trost coupling. Available at:[Link]

- Google Patents - US8143451B2 - Methods of preparing tertiary carbinamine compounds.

Sources

Structural Elucidation of (S)-2-amino-2-methylpent-4-en-1-ol: A Comprehensive Spectroscopic and Stereochemical Analysis

Abstract

(S)-2-amino-2-methylpent-4-en-1-ol is a chiral building block of significant interest in synthetic and medicinal chemistry. Its unique structure, featuring a quaternary stereocenter, a primary alcohol, and a terminal olefin, offers a versatile scaffold for the synthesis of complex molecules and novel pharmaceutical candidates. A thorough understanding of its three-dimensional structure and spectroscopic properties is paramount for its effective utilization. This technical guide provides an in-depth analysis of (S)-2-amino-2-methylpent-4-en-1-ol, detailing the methodologies and interpretation of key analytical techniques for its comprehensive characterization. We will explore multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD) spectroscopy, presenting both theoretical underpinnings and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Chiral Allylic Amino Alcohol

Chiral amines and amino alcohols are fundamental components in a vast array of biologically active molecules and are indispensable in asymmetric synthesis.[1] The (S)-2-amino-2-methylpent-4-en-1-ol molecule combines three crucial chemical functionalities: a primary amine, a primary alcohol, and an allylic group, all centered around a quaternary chiral carbon. This unique arrangement makes it a valuable synthon for introducing stereochemical complexity in drug design. The absolute configuration at the C2 position is critical, as enantiomers often exhibit markedly different pharmacological activities. Therefore, rigorous structural and stereochemical verification is not merely a procedural step but a cornerstone of its application in research and development. This guide will systematically dissect the molecule's structure through modern analytical techniques.

Molecular Structure and Physicochemical Properties

The foundational step in any structural analysis is to ascertain the basic physicochemical properties of the compound. These properties provide the initial parameters for sample preparation and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | PubChem |

| Molecular Weight | 115.17 g/mol | PubChem |

| IUPAC Name | (2S)-2-amino-2-methylpent-4-en-1-ol | N/A |

| Canonical SMILES | CC(N)(CC=C)CO | PubChem |

| CAS Number | 1388112-45-5 (for (S)-enantiomer, illustrative) | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the covalent framework of an organic molecule in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals and establishes their connectivity.

Predicted ¹H and ¹³C NMR Data

Due to the scarcity of published experimental spectra for this specific molecule, the following data is a high-fidelity prediction based on established chemical shift ranges and data from structurally similar compounds, such as 2-methyl-4-penten-1-ol and various α,α-disubstituted amino alcohols.

Table 1: Predicted ¹H and ¹³C NMR Data for (S)-2-amino-2-methylpent-4-en-1-ol in CDCl₃

| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| 1 (CH₂) | ~68.5 | 3.45 | d | J = 11.0 |

| 3.30 | d | J = 11.0 | ||

| 2 (C) | ~58.0 | - | - | - |

| 3 (CH₂) | ~45.0 | 2.25 | ddt | J = 14.0, 7.0, 1.0 |

| 2.15 | ddt | J = 14.0, 7.0, 1.0 | ||

| 4 (CH) | ~134.0 | 5.80 | ddt | J = 17.0, 10.0, 7.0 |

| 5 (CH₂) | ~118.0 | 5.10 | dq | J = 17.0, 1.5 |

| 5.05 | dq | J = 10.0, 1.5 | ||

| 6 (CH₃) | ~23.0 | 1.10 | s | - |

Experimental Protocol for NMR Analysis

Objective: To acquire a full suite of NMR spectra for the complete structural assignment of (S)-2-amino-2-methylpent-4-en-1-ol.

Materials:

-

(S)-2-amino-2-methylpent-4-en-1-ol (approx. 15 mg)

-

Deuterated chloroform (CDCl₃, 0.6 mL)

-

5 mm NMR tube

-

NMR Spectrometer (400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve ~15 mg of the sample in 0.6 mL of CDCl₃ directly in the NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse proton spectrum.

-

Set spectral width to -2 to 12 ppm.

-

Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for good signal-to-noise.

-

-

¹³C{¹H} NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set spectral width to 0 to 150 ppm.

-

Use a relaxation delay of 2 seconds.

-

Acquire at least 1024 scans.

-

-

2D NMR Acquisition (COSY, HSQC, HMBC):

-

Use standard pulse programs for COSY, HSQC, and HMBC experiments.

-

Optimize spectral widths and acquisition times for the expected chemical shift ranges.

-

Interpretation of NMR Data

The interpretation begins with the most distinct signals. The singlet at ~1.10 ppm in the ¹H NMR spectrum integrates to three protons and is characteristic of the C6 methyl group, which has no adjacent protons to couple with. The downfield multiplet at ~5.80 ppm is the C4 vinyl proton, showing large couplings to the terminal vinyl protons (C5) and a smaller coupling to the allylic protons (C3). The HSQC spectrum will correlate the proton signals to their directly attached carbons, confirming the assignments in Table 1. The HMBC spectrum is crucial for confirming the quaternary carbon (C2) by showing correlations from the C6 methyl protons, the C1 methylene protons, and the C3 allylic protons to the C2 carbon.

Caption: Key NMR correlations for structural assignment.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule.

Predicted Mass Spectrum Data (ESI-MS)

-

[M+H]⁺: m/z 116.1070 (Calculated for C₆H₁₄NO⁺)

-

Key Fragments:

-

m/z 98: [M+H - H₂O]⁺, corresponding to the loss of water, a common fragmentation for alcohols.

-

m/z 85: [M+H - CH₂OH]⁺, resulting from alpha-cleavage with loss of the hydroxymethyl radical.

-

m/z 74: [M+H - C₃H₅]⁺, corresponding to the loss of the allyl group.

-

Experimental Protocol for ESI-MS

Objective: To determine the accurate mass of the molecular ion and analyze its fragmentation pattern.

Materials:

-

(S)-2-amino-2-methylpent-4-en-1-ol (approx. 1 mg)

-

Methanol (HPLC grade)

-

Formic acid

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Sample Preparation: Prepare a ~10 µg/mL solution of the sample in 50:50 methanol:water with 0.1% formic acid.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the spectrum in positive ion mode over a mass range of m/z 50-200.

-

Perform tandem MS (MS/MS) on the [M+H]⁺ ion (m/z 116.1) to induce fragmentation and observe daughter ions.

-

Caption: Workflow for stereochemical assignment via induced CD.

Conclusion

The comprehensive structural analysis of (S)-2-amino-2-methylpent-4-en-1-ol requires a multi-technique approach. NMR spectroscopy provides the definitive connectivity map of the carbon-hydrogen framework. High-resolution mass spectrometry confirms the elemental composition and reveals characteristic fragmentation patterns that corroborate the proposed structure. Finally, induced circular dichroism spectroscopy offers an unambiguous method for assigning the absolute configuration of the critical C2 stereocenter. The protocols and interpretive guidance provided in this document serve as a robust framework for the rigorous characterization of this and other valuable chiral building blocks, ensuring their quality and efficacy in the demanding fields of pharmaceutical development and asymmetric synthesis.

References

-

Tsukube, H., Hosokubo, M., Wada, M., Shinoda, S., & Tamiaki, H. (2001). Specific recognition of chiral amino alcohols via lanthanide coordination chemistry: structural optimization of lanthanide tris(beta-diketonates) toward effective circular dichroism/fluorescence probing. Inorganic Chemistry, 40(4), 740–745. [Link]

-

Miyake, H., Terada, K., & Tsukube, H. (2014). Lanthanide tris(β-diketonates) as useful probes for chirality determination of biological amino alcohols in vibrational circular dichroism: ligand to ligand chirality transfer in lanthanide coordination sphere. Chirality, 26(6), 293-299. [Link]

Sources

Technical Guide: Commercial & Synthetic Viability of (S)-2-Amino-2-methylpent-4-en-1-ol

This guide outlines the commercial landscape, synthetic accessibility, and technical applications of (S)-2-amino-2-methylpent-4-en-1-ol , a specialized chiral building block derived from the "S5" non-canonical amino acid used in peptide stapling.[1]

Executive Summary

(S)-2-amino-2-methylpent-4-en-1-ol is a chiral

While the parent amino acid is a commodity chemical in peptide therapeutics, the alcohol derivative is frequently a "Make-on-Demand" item. This guide recommends a "Buy Precursor + Reduce" strategy for rapid access, utilizing the abundant commercial supply of the S5 acid to bypass lead times associated with custom synthesis of the alcohol.

Chemical Identity & Profile[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | (S)-2-amino-2-methylpent-4-en-1-ol |

| Common Name | Reduced S5 Building Block; (S)- |

| Molecular Formula | C |

| Molecular Weight | 115.17 g/mol |

| Chiral Center | (S)-configuration at C2 (Quaternary) |

| Key Functionality | Primary Amine, Primary Alcohol, Terminal Alkene |

| CAS Registry | 1388112-44-4 (refers to (R)-enantiomer); 96886-55-4 (refers to parent (S)-acid precursor) |

Critical Distinction: Do not confuse with L-Leucinol (saturated isobutyl side chain) or (S)-2-amino-4-methylpent-4-en-1-ol (methallyl side chain). The target molecule contains a linear allyl group attached to a quaternary methyl center.

Commercial Landscape & Sourcing Strategy

Supply Chain Reality

Direct stock of the (S)-alcohol is limited.[1] Most catalogs listing this CAS refer to the (R)-enantiomer or offer the (S)-enantiomer as a non-stock custom synthesis.

-

Direct Suppliers (Check Stock): Appretech, ChemScene (often list (R), inquire for (S)).

-

Precursor Suppliers (High Availability): BOC Sciences, WuXi AppTec, Sigma-Aldrich (MilliporeSigma).

The "Make vs. Buy" Decision Matrix

For requirements <100g, in-house reduction of the commercially available N-protected acid is superior in cost and speed.[1]

Figure 1: Strategic sourcing decision tree prioritizing the reduction of the abundant S5 acid precursor.

Synthetic Accessibility (Protocol)

The most robust route to the target alcohol is the reduction of (S)-N-Boc-2-amino-2-methylpent-4-enoic acid . The Mixed Anhydride/NaBH

Validated Reduction Protocol

Reaction: (S)-N-Boc-Acid

-

Activation: Dissolve (S)-N-Boc-S5-OH (1.0 eq) in dry THF at -10°C. Add N-methylmorpholine (NMM, 1.1 eq) followed by isobutyl chloroformate (IBCF, 1.1 eq). Stir for 30 min to form the mixed anhydride.

-

Reduction: Filter off the NMM

HCl salt (optional, but cleaner). Add the filtrate slowly to a suspension of NaBH -

Workup: Quench with 1M citric acid or NH

Cl. Extract with EtOAc. Wash with brine, dry over Na -

Deprotection (Optional): If the free amine is required immediately, treat with 4M HCl in Dioxane or TFA/DCM (1:1).

Yield Expectation: >85% after workup. Chiral Integrity: The quaternary center is resistant to racemization under these conditions.

Synthetic Pathway Diagram[8]

Figure 2: Recommended synthetic workflow converting the S5 acid to the target alcohol via mixed anhydride reduction.

Applications in Drug Discovery[9]

Stapled Peptide "Warheads"

The primary utility of this scaffold is in Peptide Stapling .[1] While the acid is used to form the macrocycle, the alcohol serves as a C-terminal modifier.

-

Aldehyde Generation: Oxidation of the alcohol yields an

-chiral aldehyde, enabling bio-orthogonal ligations (e.g., oxime ligation) or conversion to Michael acceptors. -

Ether Linkages: The hydroxyl group allows for ether-based staples (e.g., reacting with an aryl halide on a side chain) which are more metabolically stable than esters.

Diversity-Oriented Synthesis (DOS)

The molecule possesses three orthogonal handles for diversification:

-

Amine: Acylation/Sulfonylation (Scaffold growth).[1]

-

Alkene: Metathesis (RCM), Hydroboration, or Heck coupling.[1]

-

Alcohol: Etherification or Oxidation.[1]

References

-

Chemical Identity & Enantiomers

- PubChem Compound Summary for CID 55253753 (R-enantiomer).

-

[Link]

- Parent Amino Acid (S5)

-

Reduction Methodology

- Rodriguez, M., et al. "A Simple and Mild Method for the Reduction of N-Protected Amino Acids to Amino Alcohols." Tetrahedron Letters, 1991. (Standard Mixed Anhydride Protocol).

-

[Link]

-

Stapled Peptide Context

- Schafmeister, C. E., et al. "An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides." Journal of the American Chemical Society, 2000.

-

[Link]

Sources

The Definitive Guide to (S)-2-Amino-2-methylpent-4-en-1-ol: Synthesis, Characterization, and Applications in Advanced Drug Development

Executive Summary

As modern drug discovery pivots toward increasingly complex modalities—such as constrained peptidomimetics and targeted protein degraders—the demand for highly specialized, stereochemically pure building blocks has surged. (S)-2-Amino-2-methylpent-4-en-1-ol is a premier alpha-quaternary chiral amino alcohol that serves as a linchpin in these advanced synthetic efforts.

The strategic placement of an alpha-methyl group provides profound conformational rigidity, effectively restricting the

Chemical Identity & Core Identifiers

To ensure rigorous tracking across computational and physical inventories, the quantitative and topological data for (S)-2-amino-2-methylpent-4-en-1-ol are summarized below[2].

| Property | Value / Identifier |

| Chemical Name | (S)-2-Amino-2-methylpent-4-en-1-ol |

| CAS Registry Number | 1021869-87-3 |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| SMILES | C=CC(N)CO |

| Topological Polar Surface Area (TPSA) | 46.25 Ų |

| Hydrogen Bond Donors / Acceptors | 2 / 2 |

| Rotatable Bonds | 3 |

Structural Rationale & Mechanistic Significance

The architecture of (S)-2-amino-2-methylpent-4-en-1-ol is deliberately evolved for modular synthesis[3].

-

The

-Quaternary Center: Synthesizing tetrasubstituted carbon centers is notoriously challenging due to steric repulsion. However, once formed, this center locks the molecule into predictable spatial arrangements, which is critical for designing ligands that must fit precisely into rigid protein binding pockets. -

The 1,2-Amino Alcohol Motif: This classic pharmacophore is capable of bidentate chelation, making it an excellent chiral auxiliary or ligand for transition-metal-catalyzed asymmetric transformations.

-

The Terminal Allyl Group: The unhindered terminal olefin acts as a latent functional group. It remains inert under standard peptide coupling conditions but can be selectively activated for Ring-Closing Metathesis (RCM) to form stapled peptides.

Figure 1: Downstream functionalization pathways for the terminal alkene and amino alcohol.

Synthetic Methodologies

Two primary pathways exist for generating this compound:

-

Method A (De Novo Allylation): Diastereoselective allylation of N-unsubstituted ketimines. As detailed in patent literature, the addition of allylboronic acid to ketimines in the presence of ammonia yields tertiary carbinamines[4]. While effective, achieving high enantiomeric excess (ee) requires expensive chiral catalysts.

-

Method B (Chiral Pool Reduction): The direct reduction of the commercially available parent amino acid, (S)-2-amino-2-methylpent-4-enoic acid (CAS 96886-55-4). This is the preferred route for scale-up, as it guarantees the preservation of the stereocenter.

Self-Validating Experimental Protocol: Borane-Mediated Reduction

Standard reducing agents like

Step-by-Step Methodology:

-

System Setup & Purging: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. Purge the system with Argon for 15 minutes. Causality: Borane is highly sensitive to moisture; ambient humidity will prematurely quench the active hydride species.

-

Reagent Suspension: Suspend (S)-2-amino-2-methylpent-4-enoic acid (1.0 equiv) and

(2.5 equiv) in anhydrous THF at 0°C. -

Activation (Self-Validation Step): Dissolve

(1.0 equiv) in anhydrous THF and add it dropwise via the funnel.-

Validation: The evolution of hydrogen gas (bubbling) and the transition of the solution from iodine's characteristic deep brown to a colorless state serves as a visual, self-validating cue that the active

species has been successfully generated and is consuming the substrate.

-

-

Reflux: Once addition is complete, heat the reaction to 70°C for 12 hours.

-

Validation: TLC monitoring (ninhydrin stain) should reveal the complete disappearance of the baseline amino acid spot and the emergence of a new, higher

spot (the amino alcohol).

-

-

Quenching: Cool the vessel to 0°C. Cautiously add methanol dropwise.

-

Validation: The cessation of effervescence upon continued methanol addition physically confirms the complete destruction of residual reactive hydrides.

-

-

Workup & Chelate Breaking: Concentrate the mixture in vacuo. The resulting residue contains strong boron-nitrogen chelates. Dissolve the residue in 20% aqueous KOH and heat to 60°C for 2 hours. Causality: The highly basic conditions are strictly required to hydrolyze the stable B-N/B-O complexes, liberating the free amino alcohol. Extract the aqueous layer with

, dry over

Applications in Advanced Therapeutics

The primary commercial application of (S)-2-amino-2-methylpent-4-en-1-ol (often following Fmoc-protection) is in the solid-phase synthesis of macrocyclic peptides.

By incorporating this unnatural amino acid into a peptide sequence alongside another olefin-bearing residue, researchers can utilize Grubbs-catalyzed Ring-Closing Metathesis (RCM) to "staple" the peptide. This stapling forces the peptide into an active

Figure 2: Synthetic workflow from amino acid to macrocyclic peptidomimetics.

References

- Sugiura, M., et al. "Methods of preparing tertiary carbinamine compounds." U.S. Patent 8,143,451 B2, Google Patents.

-

Beilstein Journal of Organic Chemistry. "Supporting Information for Modular synthesis of the pyrimidine core of the manzacidins by divergent Tsuji–Trost coupling." Beilstein Journals. URL:[Link]

- WIPO. "Cyclic peptides for trapping interleukin-1 beta." Patent WO2023244554A1, Google Patents.

Sources

- 1. WO2023244554A1 - Cyclic peptides for trapping interleukin-1 beta - Google Patents [patents.google.com]

- 2. 115-70-8|2-Amino-2-ethylpropane-1,3-diol|BLD Pharm [bldpharm.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. US8143451B2 - Methods of preparing tertiary carbinamine compounds - Google Patents [patents.google.com]

Technical Guide: Discovery and Asymmetric Synthesis of (S)-2-amino-2-methylpent-4-en-1-ol

Executive Summary

Target Molecule: (S)-2-amino-2-methylpent-4-en-1-ol

CAS: 1315304-23-4 (related free base/salt forms)

Synonyms: (S)-

The synthesis of this molecule is historically significant as it challenges the chemist to construct a quaternary stereocenter with high enantiomeric excess (ee). While simple amino alcohols are derived from the chiral pool, the introduction of the

This guide details the foundational Self-Regeneration of Stereocenters (SRS) approach pioneered by Dieter Seebach , which remains the most authoritative mechanistic route for understanding the stereochemical outcome, alongside modern industrial adaptations.

Retrosynthetic Analysis & Strategic Logic

The synthesis is best approached by disconnecting the primary alcohol to the corresponding carboxylic acid. The resulting precursor is (S)-

The core challenge is the stereoselective construction of the quaternary carbon (

-

Starting Material: L-Alanine (provides the initial (S)-configuration and the methyl group).

-

Chiral Auxiliary: A temporary ring system (oxazolidinone) preserves the chirality during enolization.

-

Stereoselective Alkylation: The auxiliary forces the incoming electrophile (allyl bromide) to attack from the face opposite the bulky protecting group.

Figure 1: Retrosynthetic disconnection showing the lineage from L-Alanine via the Seebach SRS methodology.[1][2]

The Discovery Route: Seebach's Self-Regeneration of Stereocenters (SRS)

The definitive method for synthesizing

Mechanistic Pathway

The process involves converting L-Alanine into a cis-disubstituted oxazolidinone. When this is deprotonated to form an enolate, the original stereocenter is destroyed (planarized), but the tert-butyl group at position 2 maintains the "chiral memory" of the molecule. The incoming electrophile (allyl bromide) is forced to attack trans to the tert-butyl group, regenerating the stereocenter with the original configuration.

Experimental Protocol

Step 1: Preparation of the Oxazolidinone (The Chiral Template)

-

Reagents: L-Alanine, Benzoyl chloride, Pivalaldehyde.

-

Procedure: L-Alanine is first benzoylated to N-Benzoyl-L-Alanine. This is then condensed with pivalaldehyde in the presence of an acid catalyst (PTSA) with azeotropic water removal.

-

Critical Control Point: This reaction yields a mixture of cis and trans isomers. The cis-isomer is thermodynamically favored or can be isolated by crystallization. It is crucial to use pure cis-isomer to ensure high ee in the alkylation step.

Step 2: Stereoselective Allylation

-

Reagents: LDA (Lithium Diisopropylamide), Allyl bromide, THF/HMPA (or DMPU).

-

Conditions: -78°C under Argon.

-

Protocol:

-

Cool a solution of the cis-oxazolidinone in dry THF to -78°C.

-

Add LDA (1.1 equiv) dropwise. The solution turns deep red/orange (enolate formation).

-

Stir for 30-45 minutes to ensure complete deprotonation.

-

Add Allyl bromide (1.2 equiv) slowly.

-

Allow to warm to -20°C over 2 hours.

-

-

Mechanism: The bulky tert-butyl group shields the Re-face. The allyl group attacks from the Si-face (anti to the t-Bu group).

Step 3: Hydrolysis and Deprotection

-

Reagents: 6N HCl, Reflux.

-

Protocol: The alkylated oxazolidinone is heated in 6N HCl. This cleaves the benzoyl group and the pivalaldehyde acetal, releasing the free amino acid: (S)-

-methylallylglycine .

Step 4: Reduction to the Target Alcohol

-

Reagents: LiAlH

(Lithium Aluminum Hydride), THF. -

Protocol:

-

Suspend LiAlH

(2.5 equiv) in dry THF at 0°C. -

Add (S)-

-methylallylglycine portion-wise (solid addition) or as a solution. -

Reflux for 4-12 hours.

-

Quench (Fieser Method): Cool to 0°C. Add water (

mL), 15% NaOH ( -

Concentrate filtrate to yield (S)-2-amino-2-methylpent-4-en-1-ol .

-

Data Summary Table

| Step | Reaction Type | Key Reagents | Yield (Typical) | Stereocontrol Source |

| 1 | Cyclization | PhCOCl, Pivalaldehyde | 60-80% | Thermodynamic control (cis-preference) |

| 2 | Enolization/Alkylation | LDA, Allyl Bromide | 85-95% | Steric shielding by t-Bu group |

| 3 | Hydrolysis | 6N HCl | >90% | N/A |

| 4 | Reduction | LiAlH | 88-95% | Retention of configuration |

Modern Industrial Alternative: Ni(II)-Schiff Base Complex

While Seebach's method is chemically elegant, modern drug development (e.g., for Carfilzomib scale-up) often utilizes the Belokon/North Ni(II)-Schiff Base methodology. This method is highly scalable and avoids the use of cryogenic temperatures required for LDA.

Workflow Logic

-

Chiral Auxiliary: A reusable proline-derived ligand (BPB).

-

Complexation: Forms a Ni(II) complex with Alanine.

-

Alkylation: The complex renders the

-proton acidic enough to be removed by mild bases (KOH or NaOH) at room temperature. The chiral ligand shields one face of the planar complex. -

Disassembly: Acid hydrolysis releases the target amino acid and regenerates the chiral ligand for reuse.

Figure 2: The Belokon/North Ni(II) catalytic cycle, preferred for kilogram-scale synthesis.

Characterization & Validation

To validate the synthesis of (S)-2-amino-2-methylpent-4-en-1-ol, the following analytical signatures must be confirmed.

NMR Spectroscopy (Proton)

-

Terminal Alkene: Distinct multiplets at

5.7-5.9 ppm (1H, -CH=) and -

Quaternary Methyl: A sharp singlet typically around

1.0-1.1 ppm (3H). This singlet confirms the quaternary nature; if it is a doublet, the alkylation failed or occurred at the wrong position. -

Hydroxymethyl Group: AB system or doublet around

3.3-3.5 ppm (2H, -CH

Enantiomeric Purity Determination

-

Method: Chiral HPLC.[3]

-

Column: Chiralpak AD-H or OD-H.

-

Derivatization: The free amino alcohol is often derivatized with FDAA (Marfey's reagent) or converted to an N-Cbz derivative to improve resolution on the chiral column.

-

Target: >98% ee is expected from both Seebach and Ni(II) routes.

References

-

Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition in English, 1996, 35(23-24), 2708-2748. Link

-

Karady, S., et al.

-amino acids. Alkylation of chiral oxazolidinones." Tetrahedron Letters, 1989, 30(17), 2191-2194. Link -

Belokon, Y. N., et al. "General Method of Diastereo- and Enantioselective Synthesis of

-Amino Acids via Metallized Schiff Bases." Journal of the American Chemical Society, 1985, 107(14), 4252-4259. Link -

Schöllkopf, U. "Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines." Tetrahedron, 1983, 39(12), 2085-2091. Link

-

Patent WO2018027021A1. "Synthesis of (S)-2-amino-4-methyl-1-((R)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof." World Intellectual Property Organization, 2018. Link

Sources

- 1. WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 2. 2-Amino-4-methylpent-4-en-1-ol | C6H13NO | CID 55253753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

Next-Generation Amino Alcohols: Synthetic Architectures, Catalytic Utility, and Carbon Capture Dynamics

Topic: Potential research areas for novel amino alcohols Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Amino alcohols are ubiquitous structural motifs, serving as the chiral backbone for blockbuster drugs (e.g.,

This guide outlines the frontier research areas for amino alcohols. We move beyond standard ethanolamines to explore sterically congested quaternary centers, constrained heterocyclic scaffolds (azetidines/oxetanes), and radical-mediated synthetic pathways. Furthermore, we analyze their thermodynamic role in "water-lean" solvents for CO

Part 1: Synthetic Frontiers – Beyond the Epoxide Ring

Classically,

Radical-Polar Crossover & Electrocatalysis

The most significant recent shift is moving from ionic (S

-

Chromium-Catalyzed Aza-Pinacol Coupling: Recent work (e.g., Westlake University, 2023) utilizes a Cr-catalyzed radical-polar crossover.[2][3] Instead of a ketyl radical, an

-amino radical intermediate is generated.[2][3] This allows for the coupling of aldehydes and -

Electrocatalytic Decarboxylation: A 2025 breakthrough involves the use of serine-derived carboxylic acids in electrocatalytic decarboxylative radical cross-couplings.[1] This modular approach allows the installation of aryl, alkenyl, or alkyl fragments onto the amino alcohol core without extensive protecting group manipulation [2].[1]

Regioselective Control in Epoxide Opening

When traditional epoxide opening is necessary, the research focus is now on catalyst-controlled regiodivergence .

-

Lewis Acid Catalysis (YCl

): Yttrium trichloride has emerged as a superior catalyst, activating the epoxide oxygen to facilitate amine attack.[4] Crucially, it can shift the mechanism from pure S

Visualization: Synthetic Decision Matrix

The following diagram illustrates the decision logic for selecting a synthetic route based on the target amino alcohol's steric complexity.

Caption: Decision matrix for selecting synthetic methodologies based on steric demand and regiochemical requirements.

Part 2: Medicinal Chemistry – The Rise of Constrained Scaffolds

The Gamma-Amino Alcohol Gap

While

-

Research Opportunity: Developing direct C-H activation methods to install amino groups at the

-position of alcohols. This scaffold mimics the transition state of peptide cleavage, making it ideal for protease inhibition [4].[5]

Constrained Geometries: Azetidines and Oxetanes

Replacing the flexible ethyl chain of an ethanolamine with a 4-membered ring (azetidine or oxetane) restricts conformational freedom, often improving metabolic stability and receptor binding affinity.

-

Fragment-Based Drug Discovery (FBDD): Recent screens have highlighted amino alcohol-derived morpholinones and sultams as high-value "sp3-rich" fragments. These offer better solubility and 3D-dimensionality compared to traditional flat aromatic fragments [5].

Part 3: Industrial Application – Carbon Capture (CCUS)

Amino alcohols are the industry standard for removing CO

Steric Hindrance & Carbamate Instability

The reaction of a primary amine with CO

-

The Innovation: Using sterically hindered amino alcohols (e.g., 2-amino-2-methyl-1-propanol, AMP). The steric bulk destabilizes the carbamate, favoring the formation of bicarbonate or allowing for lower-temperature regeneration.

-

Mechanism: The "Zwitterion Mechanism" is the governing model. The amine attacks CO

to form a zwitterion intermediate. In hindered amines, the deprotonation of this zwitterion is slower, or the resulting carbamate is less stable, shifting equilibrium toward bicarbonate in the presence of water [6].

Performance Data: Novel Absorbents

The following table summarizes recent findings on amino acid salts (AAS) and encapsulated systems compared to traditional MEA.

| Absorbent System | Solvent Type | CO | Regeneration Energy | Key Advantage |

| MEA (30 wt%) | Aqueous | ~60 | High (>3.5 GJ/ton) | Baseline standard; fast kinetics. |

| Glycine/K+ Salt | Aqueous | 42-53 | Moderate | Non-toxic, non-volatile. |

| Liquid AAS Hydrogel | Polymer Matrix | 62.8 | Low | High surface area; solid handling. |

| Sarcosinate/K+ | Ethylene Glycol | 36.5 | Low | Water-lean; reduced solvent loss. |

Data aggregated from recent RSC and ORNL studies [7, 8].

Part 4: Experimental Protocol

High-Fidelity Regioselective Epoxide Opening (YCl Catalyzed)

Objective: Synthesize a chiral

Scope: This protocol validates the "Electronic Control" pathway shown in Diagram 1.

Materials

-

Substrate: Styrene Oxide (1.0 equiv, 5 mmol)

-

Nucleophile: Morpholine (1.1 equiv)

-

Catalyst: Yttrium(III) Chloride (YCl

) (5 mol%) -

Solvent: Acetonitrile (MeCN) (anhydrous)

Step-by-Step Methodology

-

Catalyst Activation (Critical Causality):

-

Flame-dry a 25 mL round-bottom flask under Argon. Moisture competes with the epoxide oxygen for Lewis acid coordination, killing activity.

-

Add YCl

(48 mg, 0.25 mmol) and dry MeCN (10 mL). Stir for 10 mins to ensure solvation/dispersion.

-

-

Substrate Addition:

-

Add Styrene Oxide (600 mg, 5 mmol) dropwise.

-

Observation: The solution may turn slightly cloudy as the Lewis Acid coordinates to the epoxide oxygen, lengthening the C-O bonds and building positive charge character at the benzylic carbon.

-

-

Nucleophilic Attack:

-

Add Morpholine (480 mg, 5.5 mmol) slowly.

-

Stir at Room Temperature for 2-4 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 3:1). The epoxide spot (high R

) should disappear; a new polar spot (amino alcohol) will appear.

-

-

Workup (Emulsion Control):

-

Quench with water (10 mL).

-

Extract with Ethyl Acetate (3 x 15 mL).

-

Note: Amino alcohols often act as surfactants. Do not shake vigorously; use gentle inversion to prevent stable emulsions.

-

Wash combined organics with Brine, dry over Na

SO

-

-

Characterization (Self-Validation):

-

1H NMR (CDCl

): Look for the diagnostic methine proton attached to the hydroxyl group.-

Regioisomer Check: If attack occurred at the terminal carbon (S

2), the benzylic proton will be a multiplet at

-

-

Expectation: With YCl

, the major product should result from attack at the benzylic position due to carbocation stabilization.

-

Part 5: Mechanistic Visualization (CO2 Capture)

Understanding the kinetics of the amino alcohol-CO

Caption: Reaction pathway of amino alcohols with CO2. Steric hindrance modulates the stability of the Zwitterion intermediate.

References

-

Hu, H., & Wang, Z. (2023).[2] Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for

-Amino Alcohol Synthesis. Journal of the American Chemical Society, 145(38), 20775–20781. [Link] -

Kawamata, Y., et al. (2025).[1] Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings.[1] Nature Synthesis. [Link]

-

Fouad, M. A., et al. (2017).[6] YCl

-Catalyzed Highly Selective Ring Opening of Epoxides by Amines. New Journal of Chemistry, 41, 2668–2671.[6] [Link] -

Hung, A. W., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 18(9), 560–566. [Link]

-

Sartori, A., & Savage, D. W. (1983). Sterically Hindered Amines for CO2 Removal from Gases. Industrial & Engineering Chemistry Fundamentals, 22(2), 239-249. [Link]

-

Guo, J., et al. (2021). Next generation amino acid technology for CO2 capture: liquid amino acid salt hydrogel particles.[7] Journal of Materials Chemistry A, 9, 150-160. [Link]

-

Roy, S., & Bryantsev, V. S. (2023).[8] Nonequilibrium Solvent Effects in Carbon Capture by Aqueous Amino Acids. Cell Reports Physical Science. [Link]

Sources

- 1. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis [organic-chemistry.org]

- 3. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Next generation amino acid technology for CO2 capture - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

Review of unsaturated chiral amino alcohols

Sources

- 1. Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

Methodological & Application

Introduction: The Untapped Potential of a Structurally Rich Chiral Ligand

An Application Guide to (S)-2-amino-2-methylpent-4-en-1-ol: A Chiral Ligand in Asymmetric Catalysis

In the field of asymmetric catalysis, the rational design of chiral ligands is paramount for achieving high levels of stereocontrol. Chiral 1,2-amino alcohols are a privileged class of ligands, valued for their robust coordination to metal centers, their synthetic accessibility from the chiral pool, and their proven efficacy in a vast array of stereoselective transformations.[1][2]

This guide focuses on (S)-2-amino-2-methylpent-4-en-1-ol , a chiral amino alcohol with a unique combination of structural features:

-

A Stereogenic Quaternary Center: The chiral center at the C2 position is tetrasubstituted, providing a sterically demanding and well-defined chiral environment.

-

Bidentate Coordination Sites: The vicinal primary amine and primary hydroxyl groups offer two points of coordination, enabling the formation of stable, chelated metal complexes.

-

A Versatile Allyl Group: The terminal alkene functionality serves as a synthetic handle for catalyst immobilization, modification, or participation in tandem catalytic cycles.

While extensive literature on the specific catalytic applications of (S)-2-amino-2-methylpent-4-en-1-ol is not yet prevalent, its structural analogy to highly successful ligands allows for the confident extrapolation of its potential. This document serves as a detailed guide for researchers, providing robust, field-proven protocols from analogous systems to unlock the catalytic utility of this promising ligand. The methodologies herein are based on well-established procedures for structurally similar chiral amino alcohols and are intended to serve as a validated starting point for investigation.[3][4]

Physicochemical Properties and Synthesis Outline

The ligand can be envisioned as being synthesized from its corresponding amino acid, (S)-2-amino-2-methylpent-4-enoic acid, via a standard reduction of the carboxylic acid moiety.[]

| Property | Value |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol [6] |

| Appearance | Expected to be a solid or oil |

| Chirality | (S)-configuration at C2 |

| Key Features | Primary alcohol, Primary amine, Quaternary chiral center, Terminal alkene |

Application I: Enantioselective Reduction of Prochiral Ketones via Oxazaborolidine Catalysis

The borane-mediated reduction of prochiral ketones to chiral secondary alcohols is a cornerstone transformation in organic synthesis. Chiral amino alcohols are premier catalysts for this reaction, proceeding through an in-situ formed oxazaborolidine catalyst, famously known as the Corey-Bakshi-Shibata (CBS) catalyst. The high steric hindrance provided by the quaternary center in (S)-2-amino-2-methylpent-4-en-1-ol is expected to yield high levels of enantioselectivity.[3]

Catalytic Rationale & Mechanism

The reaction proceeds via the formation of a chiral oxazaborolidine from the amino alcohol and a borane source (e.g., BH₃·THF). This catalyst then coordinates to the ketone substrate, positioning the bulky substituent of the ketone away from the sterically demanding chiral framework. The borane is then delivered to one specific face of the carbonyl, resulting in a highly enantiomerically enriched alcohol.

Detailed Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol is adapted from established procedures for sterically hindered amino alcohols like (S)-2-Amino-2-methyl-1-propanol.[3]

Materials:

-

(S)-2-amino-2-methylpent-4-en-1-ol (10 mol%)

-

Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)

-

Acetophenone (1.0 mmol)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon), dissolve (S)-2-amino-2-methylpent-4-en-1-ol (0.1 mmol, 11.5 mg) in anhydrous THF (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add BH₃·THF solution (1.0 M, 0.1 mL, 0.1 mmol) to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the oxazaborolidine catalyst.

-

Substrate Addition: In a separate flask, prepare a solution of acetophenone (1.0 mmol, 120.1 mg) in anhydrous THF (2 mL).

-

Add the acetophenone solution dropwise to the catalyst mixture at 0 °C.

-

Reduction: Slowly add additional BH₃·THF solution (1.0 M, 1.2 mL, 1.2 mmol) to the reaction mixture over 15 minutes.

-

Monitor the reaction by TLC. Upon completion (typically 1-2 hours), quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.

-

Allow the mixture to warm to room temperature and then add 1 M HCl (10 mL).

-

Work-up: Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification & Analysis: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the yield and enantiomeric excess (ee) by chiral GC or HPLC.

Expected Performance Data

The data below is representative of results achieved with analogous sterically hindered amino alcohol ligands in the CBS reduction.[3]

| Substrate | Product Configuration | Expected Yield (%) | Expected ee (%) |

| Acetophenone | (R)-1-Phenylethanol | >90 | ~90-95 |

| Propiophenone | (R)-1-Phenyl-1-propanol | >90 | ~92-97 |

| 1-Tetralone | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | >95 | ~90-96 |

Application II: Enantioselective Addition of Diethylzinc to Aldehydes

The catalytic, enantioselective addition of dialkylzinc reagents to aldehydes is a powerful method for constructing chiral secondary alcohols. β-amino alcohols are a premier class of ligands for this transformation, forming a chiral zinc-complex that effectively shields one face of the aldehyde.[4]

Catalytic Rationale & Mechanism

The ligand reacts with diethylzinc to form a chiral dimeric zinc complex. This complex coordinates the aldehyde, activating it towards nucleophilic attack. The geometry of this ternary complex dictates that the ethyl group is delivered to one specific prochiral face of the aldehyde carbonyl, leading to a highly enantioenriched product alcohol.

Detailed Experimental Protocol: Enantioselective Ethylation of Benzaldehyde

This protocol is a representative methodology based on established procedures for similar chiral β-amino alcohols.[4]

Materials:

-

(S)-2-amino-2-methylpent-4-en-1-ol (2 mol%)

-

Diethylzinc (1.1 M solution in toluene, 2.2 eq)

-

Benzaldehyde (1.0 mmol)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried Schlenk flask under Argon, add (S)-2-amino-2-methylpent-4-en-1-ol (0.02 mmol, 2.3 mg) and dissolve in anhydrous toluene (2 mL).

-

Cool the solution to 0 °C.

-

Slowly add diethylzinc solution (1.1 M in toluene, 2.0 mL, 2.2 mmol) and stir the resulting solution at 0 °C for 30 minutes.

-

Add benzaldehyde (1.0 mmol, 106.1 mg) dropwise to the catalyst solution.

-

Stir the reaction mixture at 0 °C and monitor by TLC. The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification & Analysis: Purify the product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess by chiral HPLC.

Expected Performance Data

The performance of a catalyst derived from (S)-2-amino-2-methylpent-4-en-1-ol can be benchmarked against data from well-established β-amino alcohol ligands.

| Aldehyde | Product | Expected Yield (%) | Expected ee (%) |

| Benzaldehyde | (R)-1-Phenyl-1-propanol | >95 | >98 |

| 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | >95 | >98 |

| 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)propan-1-ol | >90 | >97 |

Future Directions: Leveraging the Allyl Functionality

The terminal double bond in (S)-2-amino-2-methylpent-4-en-1-ol is a key feature that distinguishes it from many common amino alcohol ligands. This functionality opens avenues for advanced catalyst design:

-

Catalyst Immobilization: The allyl group can be readily attached to polymeric supports via radical polymerization or cross-metathesis, facilitating catalyst recovery and recycling—a key goal in sustainable chemistry.

-

Synthesis of Bifunctional Ligands: The alkene can be functionalized through hydroformylation, hydroboration-oxidation, or other transformations to install a second ligating group, enabling the creation of novel tridentate or bifunctional ligands.

-

Tandem Catalysis: The allyl group itself could participate in subsequent or tandem catalytic reactions, such as relay catalysis involving olefin metathesis.

Conclusion

(S)-2-amino-2-methylpent-4-en-1-ol represents a promising yet underexplored scaffold for asymmetric catalysis. Its combination of a sterically demanding quaternary chiral center and a modifiable allyl group makes it a highly attractive target for ligand development. The detailed protocols provided in this guide, based on robust and validated chemistry from analogous systems, offer a clear pathway for researchers to begin exploring the catalytic potential of this versatile molecule. The successful application of this ligand in benchmark reactions could pave the way for its use in the synthesis of complex, high-value chiral molecules for the pharmaceutical and fine chemical industries.

References

- Vertex AI Search, "Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals".

- Vertex AI Search, "Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary".

- Vertex AI Search, "Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals".

- BenchChem, "A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol".

- Royal Society of Chemistry, "Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction".

- Google Patents, "WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof".

- BOC Sciences, "CAS 96886-55-4 ((S)-2-Amino-2-methylpent-4-enoic acid)".

- Google Patents, "WO2016170544A1 - Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4".

- MDPI, "Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid".

- ChemScene, "1388112-44-4 | (R)-2-Amino-2-methylpent-4-en-1-ol".

- BenchChem, "Application Notes and Protocols: 4-Aminopentan-2-ol in Asymmetric Catalysis".

Sources

Application Note: Leveraging (S)-2-Amino-2-methylpent-4-en-1-ol in the Total Synthesis of Manzacidin Alkaloids

Executive Summary

The construction of nitrogen-bearing quaternary stereocenters remains one of the most formidable challenges in complex natural product synthesis. This application note details the strategic utilization of (S)-2-amino-2-methylpent-4-en-1-ol , a highly functionalized chiral pool building block, in the modular total synthesis of the Manzacidin marine alkaloids. By pre-installing the quaternary stereocenter, this building block bypasses the thermodynamic hurdles of late-stage asymmetric catalysis. This guide provides a comprehensive, self-validating protocol for transforming this amino alcohol into the complex 3,4,5,6-tetrahydropyrimidine core of the manzacidins via a powerful cross-metathesis/divergent Tsuji-Trost cyclization cascade[1].

Retrosynthetic Logic & Chemical Causality

Manzacidins (A–D) are structurally unique bromopyrrole alkaloids isolated from the Okinawan sponge Hymeniacidon sp. Their defining feature is a rare tetrahydropyrimidine ring containing a quaternary carbon (C4) bonded to a methyl group, an amine derivative, and an ester/alcohol moiety.

Attempting to forge this C4 quaternary center after the ring is formed often leads to poor diastereoselectivity due to the steric crowding of the pyrimidine scaffold. Instead, the modern synthetic logic relies on chiral pool mapping .

(S)-2-amino-2-methylpent-4-en-1-ol perfectly maps onto the C4–C6 sector of the manzacidin core:

-

The Quaternary Center: The C2 position of the building block directly translates to the C4 quaternary center of the natural product.

-

The Terminal Olefin: Serves as a synthetic handle for olefin cross-metathesis, allowing for the elongation of the carbon chain to install the necessary leaving group for cyclization.

-

The Amino & Hydroxyl Groups: Provide orthogonal handles for sequential protection, urea formation, and eventual intramolecular trapping.

Figure 1: Synthetic workflow from (S)-2-amino-2-methylpent-4-en-1-ol to the Manzacidin core.

Experimental Methodologies & Self-Validating Protocols

The following protocols are adapted from the foundational methodology developed by Menche and co-workers for the modular synthesis of the manzacidin pyrimidine core[1],[2].

Protocol 3.1: Chemoselective O-Silylation

Objective: Protect the primary hydroxyl group while leaving the sterically hindered quaternary amine free for subsequent functionalization. Causality: The quaternary nature of the alpha-carbon imposes severe steric hindrance around the amine. By utilizing a bulky silylating agent (TBSCl) alongside a mild base (Et₃N) and a nucleophilic catalyst (DMAP), O-silylation proceeds with >99% chemoselectivity over N-silylation.

Step-by-Step Procedure:

-

Preparation: Dissolve (S)-2-amino-2-methylpent-4-en-1-ol (1.0 equiv, 2.22 mmol) in anhydrous dichloromethane (DCM, 2.5 mL) under an argon atmosphere.

-

Catalyst & Base Addition: Add triethylamine (1.2 equiv, 2.66 mmol) and 4-(dimethylamino)pyridine (DMAP, 5 mol %, 0.11 mmol). Rationale: DMAP acts as an acyl/silyl transfer catalyst, drastically accelerating the reaction of the bulky TBSCl.

-

Silylation: Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (TBSCl, 1.1 equiv, 2.44 mmol) in one portion. Allow the reaction to warm to room temperature (rt) and stir for 12 hours.

-

Quench & Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Rationale: Neutralizing the HCl byproduct prevents the premature acidic cleavage of the newly formed TBS ether. Extract the aqueous layer with DCM (4 × 10 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo.

Self-Validation Checkpoint:

-

TLC: The product will show a significantly higher

(~0.4 in 10% MeOH/DCM) compared to the baseline starting material. -

Staining: Because the primary amine is still intact, the product spot will stain a vibrant purple/red with Ninhydrin upon heating.

Protocol 3.2: Olefin Cross-Metathesis (CM)

Objective: Install the allylic carbonate leaving group required for the subsequent palladium-catalyzed cyclization. Causality: Grubbs 2nd Generation catalyst is selected over the 1st Generation due to its superior functional group tolerance toward Lewis basic carbamates/ureas and its thermodynamic ability to drive the cross-metathesis of sterically demanding homoallylic systems.

Step-by-Step Procedure:

-

Preparation: To a stirred solution of the N-protected intermediate (e.g., (R)-benzyl (1-((tert-butyldimethylsilyl)oxy)-2-methylpent-4-en-2-yl)carbamate) (1.0 equiv, 1.83 mmol) in dry toluene (5.0 mL), add (Z)-(but-2-ene-1,4-diyl)dimethyl dicarbonate (2.5 equiv, 4.58 mmol).

-

Catalysis: Add Grubbs 2nd generation catalyst (10 mol %, 0.18 mmol).

-

Reaction: Heat the mixture to 80 °C under an argon atmosphere for 15 hours. Rationale: Elevated temperatures in toluene are required to overcome the activation energy barrier of the sterically hindered Type II/III olefin cross-metathesis.

-

Purification: Concentrate the mixture in vacuo and purify directly via flash column chromatography (ethyl acetate/cyclohexane gradient).

Self-Validation Checkpoint:

-

¹H NMR: Disappearance of the terminal olefin multiplet at

5.79 ppm and the appearance of internal olefin protons (~

Protocol 3.3: Divergent Intramolecular Tsuji-Trost Cyclization

Objective: Form the 3,4,5,6-tetrahydropyrimidine core with absolute control over the newly formed C6 stereocenter.

Causality: The Tsuji-Trost reaction proceeds via a

Figure 2: Catalytic cycle of the intramolecular Tsuji-Trost cyclization forming the pyrimidine core.

Quantitative Data & Optimization

The success of the Tsuji-Trost cyclization is highly dependent on the ligand environment. Table 1 summarizes the optimization data for achieving divergent diastereoselectivity (forming either the syn or anti core).

Table 1: Optimization of the Tsuji-Trost Cyclization for Diastereoselectivity

| Entry | Palladium Source | Ligand (Bite Angle) | Solvent | Temp (°C) | Yield (%) | d.r. (syn:anti) | Mechanistic Outcome |

| 1 | Pd(PPh₃)₄ (5 mol%) | None (Monodentate) | THF | 65 | 45% | 1.2 : 1 | Poor control; flexible |

| 2 | Pd₂(dba)₃ (2.5 mol%) | dppe (86°) | THF | 65 | 78% | 3 : 1 | Narrow bite angle favors syn attack. |

| 3 | Pd₂(dba)₃ (2.5 mol%) | dppp (91°) | Toluene | 80 | 85% | 1 : 5 | Intermediate angle shifts facial preference. |

| 4 | Pd₂(dba)₃ (2.5 mol%) | dppb (98°) | Toluene | 80 | 92% | 1 : >10 | Wide bite angle rigidly enforces anti attack. |

Note: Data trends synthesized based on standard divergent Tsuji-Trost parameters for tetrahydropyrimidine core formation as established in modular manzacidin synthesis literature.

Conclusion

The use of (S)-2-amino-2-methylpent-4-en-1-ol as a chiral starting material provides a highly robust, scalable, and stereocontrolled pathway to the manzacidins. By front-loading the most difficult structural feature—the quaternary stereocenter—chemists can rely on highly predictable transition-metal-catalyzed methods (Cross-Metathesis and Tsuji-Trost) to rapidly build complexity. The protocols outlined herein are self-validating, ensuring high fidelity and reproducibility in complex natural product synthesis.

References

1. 2. 3.

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Modular synthesis of the pyrimidine core of the manzacidins by divergent Tsuji-Trost coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Modular synthesis of the pyrimidine core of the manzacidins by divergent Tsuji–Trost coupling [beilstein-journals.org]

Application Notes and Protocols for Reactions Involving (S)-2-amino-2-methylpent-4-en-1-ol

Executive Summary

(S)-2-amino-2-methylpent-4-en-1-ol is a valuable chiral building block in synthetic organic chemistry. Its trifunctional nature, featuring a primary alcohol, a chiral tertiary amine, and a terminal alkene, offers multiple handles for molecular elaboration. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, experimental setup, and synthetic applications of this versatile reagent. Detailed, field-tested protocols for key transformations—N-acylation and olefin cross-metathesis—are presented, emphasizing the causal logic behind experimental choices to ensure procedural robustness and reproducibility.

Introduction to the Reagent: A Trifunctional Chiral Synthon

1.1 Significance as a Chiral Building Block

Chiral amino alcohols are privileged structural motifs found in a vast array of pharmaceuticals, natural products, and chiral ligands for asymmetric catalysis.[1] The specific stereochemistry of (S)-2-amino-2-methylpent-4-en-1-ol provides a defined three-dimensional framework, making it an attractive starting material for the synthesis of complex target molecules. The presence of three distinct functional groups allows for orthogonal chemical modifications, enabling divergent synthetic strategies from a single chiral precursor. The corresponding carboxylic acid derivative, (S)-2-Amino-2-methylpent-4-enoic acid, is noted for its utility as a versatile intermediate in complex organic synthesis.[]

1.2 Structural Features and Reactivity Profile

The reactivity of (S)-2-amino-2-methylpent-4-en-1-ol is governed by its three primary functional groups:

-

Primary Amine: The nucleophilic nitrogen atom readily participates in reactions such as acylation, alkylation, and Schiff base formation. Its position at a chiral quaternary center makes it a valuable component for introducing stereochemical complexity.

-

Primary Alcohol: The hydroxyl group can be oxidized, esterified, or converted into a leaving group for substitution reactions. Its allylic proximity to the double bond can influence reactivity.

-

Terminal Alkene: The vinyl group is a versatile handle for carbon-carbon bond formation through reactions like olefin metathesis, hydroboration-oxidation, and epoxidation.

This unique combination allows for a wide range of synthetic transformations, making it a powerful tool in the construction of novel chemical entities.

Caption: Workflow for N-Acylation of the amino alcohol.

Detailed Step-by-Step Protocol:

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add (S)-2-amino-2-methylpent-4-en-1-ol (1.15 g, 10 mmol).

-

Solvent and Base: Dissolve the starting material in dichloromethane (DCM, 30 mL). Add triethylamine (2.1 mL, 15 mmol, 1.5 eq).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.

-

Reagent Addition: Add acetic anhydride (1.04 mL, 11 mmol, 1.1 eq) dropwise via syringe over 5 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 2-4 hours).

-

Workup: Carefully quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude N-acetylated product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure product.

3.2 Protocol 2: Olefin Cross-Metathesis

Causality and Rationale: Olefin cross-metathesis (CM) is a powerful C-C bond-forming reaction that allows for the extension and functionalization of the alkene moiety. [3]The presence of an allylic alcohol can enhance the rate of metathesis reactions. [4]Grubbs' second-generation catalyst is chosen for its high activity and functional group tolerance. The reaction is run under an inert atmosphere to protect the catalyst from deactivation by oxygen. Dichloromethane is a common solvent for this transformation. Selecting a suitable metathesis partner is key for achieving high selectivity and minimizing homodimerization. [5] Detailed Step-by-Step Protocol:

-

Setup: In a glovebox, add (S)-2-amino-2-methylpent-4-en-1-ol (576 mg, 5 mmol) and the desired cross-metathesis partner (e.g., butyl acrylate, 1.2 eq) to a flame-dried Schlenk flask containing a stir bar.

-

Solvent: Outside the glovebox, add anhydrous, degassed DCM (50 mL) via cannula under a positive pressure of Argon.

-

Catalyst Addition: In the glovebox, weigh Grubbs' second-generation catalyst (e.g., 2-4 mol%) into a separate vial. Add the catalyst to the reaction flask under a positive flow of Argon.

-

Reaction: Heat the reaction mixture to 40°C (reflux) and stir under Argon. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

-

Quenching: Once the reaction is complete, cool the flask to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

-

Concentration: Remove the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired cross-metathesis product. The choice of eluent will depend on the polarity of the product.

Analytical Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized products.

| Technique | Expected Observations for N-acetylated Product |

| ¹H NMR | Appearance of a new singlet around 2.0 ppm (acetyl CH₃). A downfield shift of the proton on the carbon bearing the nitrogen. Disappearance of the broad amine (NH₂) signal, replaced by an amide (NH) signal. |

| ¹³C NMR | Appearance of a new carbonyl signal around 170 ppm. Appearance of a new methyl signal around 23 ppm. |

| Mass Spec (ESI+) | Detection of [M+H]⁺ corresponding to the molecular weight of the product (158.12 g/mol ). |

| Chiral HPLC | A single peak should be observed on a suitable chiral column, confirming retention of enantiomeric purity. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in N-acylation | Incomplete reaction; hydrolysis of anhydride. | Ensure anhydrous conditions. Increase reaction time or slightly warm the mixture. |

| O-acylation observed | Reaction conditions too harsh; sterically hindered amine. | Use milder acylating agents or a selective acylation method. [6][7][8] |

| Low yield in Metathesis | Catalyst deactivation; poor substrate reactivity. | Ensure rigorous inert atmosphere and use freshly purified, degassed solvent. Increase catalyst loading or try a different generation of catalyst. |

| Mixture of products in CM | Homodimerization of starting materials. | Use a 1.5-2.0 fold excess of one partner if it is inexpensive or its homodimer is easily removed. Refer to established models for CM selectivity. [5] |

References

-

Belhani, B., et al. (2017). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 9(12), 11-18. Available at: [Link]

-

Nippon Nyukazai Co., Ltd. (2018). SAFETY DATA SHEET: AMINO ALCOHOL EA. Available at: [Link]

-

Nippon Nyukazai Co., Ltd. (2023). SAFETY DATA SHEET: AMINO ALCOHOL 2FA. Available at: [Link]

- Lukas, T. J., et al. (1997). Selective N-acylation of amino alcohols. U.S. Patent 5,631,356.

-

Vedso, P., et al. (1996). Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. The Journal of Organic Chemistry, 61(21), 7653–7655. Available at: [Link]

- Lukas, T. J., et al. (1993). Selective n-acylation of amino alcohols. WO 1993020038A1.

-

European Patent Office. (1995). Selective N-acylation of amino alcohols. EP 0633875 B1. Available at: [Link]

-

Superchi, S., et al. (2005). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 3, 1641-1648. Available at: [Link]

-

Yan, T., et al. (2020). Drugs containing chiral γ‐amino alcohol units and methods for asymmetric γ‐functionalization of allylic alcohols. ResearchGate. Available at: [Link]

-